molecular formula C17H23FN2O5 B14049789 (S)-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate

(S)-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B14049789
M. Wt: 354.4 g/mol
InChI Key: NILMOPRNTUZMMN-LBPRGKRZSA-N
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Description

(S)-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoro-Nitrophenoxy Group: This step involves nucleophilic substitution reactions where a fluoro-nitrophenol derivative reacts with a suitable leaving group.

    Attachment of the tert-Butyl Group: This is usually done through alkylation reactions using tert-butyl halides under basic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitro group to an amine, significantly changing the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups depending on the nucleophile used.

Scientific Research Applications

(S)-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which (S)-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluoro and nitro groups, in particular, may play a crucial role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-Butyl 3-((2-chloro-5-nitrophenoxy)methyl)piperidine-1-carboxylate
  • (S)-tert-Butyl 3-((2-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate
  • (S)-tert-Butyl 3-((2-iodo-5-nitrophenoxy)methyl)piperidine-1-carboxylate

Uniqueness

What sets (S)-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate apart from its analogs is the presence of the fluoro group. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity due to their electronegativity and ability to form strong bonds with carbon.

Properties

Molecular Formula

C17H23FN2O5

Molecular Weight

354.4 g/mol

IUPAC Name

tert-butyl (3S)-3-[(2-fluoro-5-nitrophenoxy)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H23FN2O5/c1-17(2,3)25-16(21)19-8-4-5-12(10-19)11-24-15-9-13(20(22)23)6-7-14(15)18/h6-7,9,12H,4-5,8,10-11H2,1-3H3/t12-/m0/s1

InChI Key

NILMOPRNTUZMMN-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)COC2=C(C=CC(=C2)[N+](=O)[O-])F

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COC2=C(C=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

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